Cas no 2354469-90-0 (tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate)

tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate
- EN300-28293373
- 2354469-90-0
-
- Inchi: 1S/C11H15N3O6S/c1-11(2,3)20-10(15)13-8-5-4-7(14(16)17)6-9(8)21(12,18)19/h4-6H,1-3H3,(H,13,15)(H2,12,18,19)
- InChI Key: QGBOMNJQYRLXFG-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1NC(=O)OC(C)(C)C)[N+](=O)[O-])(N)(=O)=O
Computed Properties
- Exact Mass: 317.06815638g/mol
- Monoisotopic Mass: 317.06815638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 153Ų
- XLogP3: 1.4
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28293373-2.5g |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate |
2354469-90-0 | 95.0% | 2.5g |
$1594.0 | 2025-03-19 | |
Enamine | EN300-28293373-0.25g |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate |
2354469-90-0 | 95.0% | 0.25g |
$748.0 | 2025-03-19 | |
Enamine | EN300-28293373-0.05g |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate |
2354469-90-0 | 95.0% | 0.05g |
$683.0 | 2025-03-19 | |
Enamine | EN300-28293373-5.0g |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate |
2354469-90-0 | 95.0% | 5.0g |
$2360.0 | 2025-03-19 | |
Enamine | EN300-28293373-0.5g |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate |
2354469-90-0 | 95.0% | 0.5g |
$781.0 | 2025-03-19 | |
Enamine | EN300-28293373-10.0g |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate |
2354469-90-0 | 95.0% | 10.0g |
$3500.0 | 2025-03-19 | |
Enamine | EN300-28293373-1.0g |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate |
2354469-90-0 | 95.0% | 1.0g |
$813.0 | 2025-03-19 | |
Enamine | EN300-28293373-0.1g |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate |
2354469-90-0 | 95.0% | 0.1g |
$715.0 | 2025-03-19 |
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate
tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate: A Comprehensive Overview
The compound tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate, identified by the CAS number 2354469-90-0, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. The molecule's structure, which includes a tert-butyl group, a nitro group, and a sulfamoyl group, makes it a versatile compound with diverse functional properties.
Recent studies have highlighted the importance of tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate in the development of advanced materials and pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of drug design. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in organic synthesis.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of modern catalytic techniques has significantly improved the yield and purity of this compound. For instance, recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched forms of tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate, which are highly sought after in chiral chemistry.
The application of tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate extends beyond traditional organic synthesis. It has been utilized as a building block in the construction of complex molecular architectures, including those relevant to materials science. For example, its incorporation into polymer frameworks has demonstrated enhanced mechanical and thermal properties, making it a promising candidate for high-performance materials.
In the pharmaceutical sector, this compound has shown potential as an intermediate in the synthesis of bioactive agents. Its ability to modulate cellular responses through specific receptor interactions has been explored in preclinical studies. Recent research indicates that derivatives of tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate may exhibit anti-inflammatory and antioxidant activities, paving the way for novel therapeutic interventions.
The structural versatility of this compound also makes it an ideal candidate for exploring supramolecular chemistry. Its ability to form hydrogen bonds and other non-covalent interactions has been leveraged in the design of self-assembling systems. These systems have applications in drug delivery, sensing technologies, and nanotechnology.
In conclusion, tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse functional groups, positions it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new facets of its utility, this compound is poised to make significant contributions to various scientific disciplines.
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